molecular formula C20H22N2O3S B12178963 2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide

2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12178963
M. Wt: 370.5 g/mol
InChI Key: RYQBZFNLCYDQPR-UHFFFAOYSA-N
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Description

2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that features a quinoline moiety attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Sulfonamide Formation: The benzenesulfonamide structure is formed by reacting a suitable sulfonyl chloride with an amine. In this case, the quinoline derivative acts as the amine.

    Ethoxylation and Isopropylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the body.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which can lead to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-(3-quinolinyl)benzenesulfonamide: This compound has similar structural features but with methoxy groups instead of ethoxy and isopropyl groups.

    2-ethoxy-5-isopropyl-N-(3-methylpyridin-2-yl)benzenesulfonamide: This compound features a pyridine ring instead of a quinoline ring.

Uniqueness

2-ethoxy-5-isopropyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the specific combination of ethoxy, isopropyl, and quinoline groups attached to the benzenesulfonamide structure. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

2-ethoxy-5-propan-2-yl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-4-25-19-10-9-15(14(2)3)12-20(19)26(23,24)22-17-11-16-7-5-6-8-18(16)21-13-17/h5-14,22H,4H2,1-3H3

InChI Key

RYQBZFNLCYDQPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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